6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
CAS No.:
Cat. No.: VC15944917
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4O2 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 6-methyl-2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H14N4O2/c1-7-6-8-9(12-7)13-11(14-10(8)16)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H2,12,13,14,16) |
| Standard InChI Key | BJXLMQSOZLFTFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N1)N=C(NC2=O)N3CCOCC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrrolo[2,3-d]pyrimidine core, where a pyrrole ring is fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively. The morpholino group (-N(CHO)) at position 2 and a methyl group at position 6 contribute to its stereoelectronic profile . The IUPAC name, 6-methyl-2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, reflects this substitution pattern.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 234.25 g/mol | |
| CAS Number | 1263212-09-4 | |
| SMILES Notation | CC1=CC2=C(N1)N=C(NC2=O)N3CCOCC3 |
Spectroscopic and Physicochemical Data
Limited experimental data are available for this compound. Density, melting point, and boiling point remain undocumented . Computational analyses suggest moderate polarity due to the morpholino group and hydrogen-bonding capacity from the pyrimidinone moiety.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of pyrrolopyrimidine derivatives typically involves constructing the bicyclic core through cyclocondensation reactions. For 6-methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a plausible route involves:
-
Formation of the Pyrrole Ring: Cyclization of a β-keto ester with an amine to form the pyrrole nucleus .
-
Pyrimidine Ring Closure: Reaction with a cyanamide derivative under acidic conditions .
-
Morpholino Substitution: Nucleophilic aromatic substitution at position 2 using morpholine.
Research Challenges and Limitations
Synthetic Hurdles
The discontinuation of commercial supplies (as of 2019) suggests scalability issues . Key challenges include:
-
Regioselectivity: Ensuring substitution at position 2 without side reactions at position 6 .
-
Purification: Separating stereoisomers arising from the morpholino group’s conformation .
Pharmacological Uncertainties
Without in vivo data, the compound’s pharmacokinetics (e.g., bioavailability, metabolic stability) remain speculative. Toxicity profiles are also undocumented, necessitating preclinical studies.
Future Directions
Structural Optimization
-
Introducing fluorinated substituents to enhance metabolic stability.
-
Exploring prodrug formulations to improve oral bioavailability.
Target Validation
High-throughput screening against kinase panels could identify specific PTK targets (e.g., EGFR, VEGFR). Collaborative efforts with academic labs may accelerate this process.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume